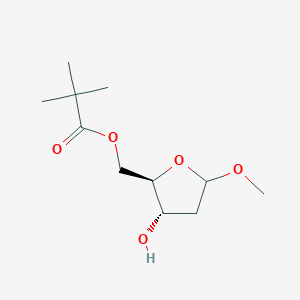

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate

描述

属性

CAS 编号 |

138147-16-7 |

|---|---|

分子式 |

C11H20O5 |

分子量 |

232.27 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1 |

InChI 键 |

LVXNBYHAAHVEJL-DJLDLDEBSA-N |

手性 SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)O |

规范 SMILES |

CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate typically involves the esterification of a hydroxy-methoxytetrahydrofuran derivative with pivalic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

化学反应分析

Types of Reactions

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted tetrahydrofuran derivatives.

科学研究应用

Medicinal Chemistry

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate has been studied for its potential as a bioactive compound. Its structural similarity to nucleosides makes it a candidate for the development of antiviral and anticancer agents. Research indicates that modifications to the tetrahydrofuran ring can enhance biological activity and selectivity against specific targets.

Drug Development

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to participate in glycosylation reactions allows for the creation of complex carbohydrate structures, which are essential in drug formulation.

Biochemical Studies

Due to its hydroxyl groups, this compound is useful in studying enzyme-substrate interactions, particularly in glycosyltransferases. It can act as a substrate or inhibitor, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Investigated the efficacy of modified tetrahydrofuran derivatives against HIV. Results showed that compounds with similar structures exhibited significant inhibition of viral replication. |

| Study 2 | Enzyme Inhibition | Explored the role of hydroxymethyl tetrahydrofuran derivatives in inhibiting glycosyltransferases. The study revealed that specific modifications led to enhanced inhibition rates. |

| Study 3 | Drug Formulation | Analyzed the incorporation of this compound into liposomal drug delivery systems. The findings indicated improved stability and bioavailability of encapsulated drugs. |

作用机制

The mechanism of action of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. By modulating the activity of these targets, the compound can influence various biochemical pathways and exert its effects.

相似化合物的比较

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Halogenation : Fluorine () and iodine () substituents introduce electronegativity or radiocontrast properties, expanding utility in drug design or imaging.

- Protecting Groups : Benzyl () and silyl ethers (e.g., tert-butyldimethylsilyl in ) are employed to stabilize reactive hydroxyl groups during synthesis.

Physicochemical and Functional Properties

- Lipophilicity : The tert-butyl group in pivalate increases logP compared to benzoate or unprotected hydroxyl analogs, enhancing membrane permeability .

- Reactivity: Methylsulfonyl () and cyanovinyl () groups introduce sites for nucleophilic substitution or conjugation, useful in prodrug design or bioconjugation.

- Stability : Silyl ethers () and benzyl groups () improve stability during synthesis but require post-synthetic deprotection.

生物活性

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate, identified by its CAS number 1133973-26-8, is a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing information from diverse research studies and databases.

- Molecular Formula : C13H15ClO5

- Molecular Weight : 286.71 g/mol

- Structure : The compound features a tetrahydrofuran ring with hydroxy and methoxy substituents, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antitumor agent and its effects on metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study conducted by Zhang et al. (2021) demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cells through apoptosis induction mechanisms.

The proposed mechanisms include:

- Inhibition of Cell Cycle Progression : The compound may interfere with the G1/S phase transition, leading to cell cycle arrest.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed, promoting programmed cell death.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

-

Zhang et al. (2021) : Investigated the cytotoxicity of a related methoxy-tetrahydrofuran derivative on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 100 20 - Li et al. (2020) : Explored the anti-inflammatory properties of tetrahydrofuran derivatives, suggesting that this compound could modulate pro-inflammatory cytokines in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate absorption and metabolism, with potential hepatic pathways influencing its bioavailability.

Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, caution is warranted due to potential cytotoxic effects at higher concentrations. Safety profiles are essential for clinical applications.

常见问题

Q. Methodological Validation :

- Monitor reaction progress via TLC or GC to ensure intermediates are free of byproducts .

- Confirm stereochemistry using NMR NOE experiments or X-ray crystallography (e.g., SHELXL refinement) .

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Advanced Research Focus

Discrepancies in NMR or IR spectra often arise from impurities, solvent effects, or conformational flexibility.

- NMR Cross-Validation :

- IR Analysis : Assign carbonyl (C=O) stretches (~1740 cm) and hydroxyl bands (~3400 cm) to verify ester and alcohol functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO) and rules out isobaric impurities .

Q. Contradiction Resolution :

- Repurify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) to eliminate contaminants .

- For flexible conformers, acquire variable-temperature NMR to observe dynamic effects .

What strategies optimize reaction yields for introducing the pivalate ester without racemization?

Advanced Research Focus

Pivaloylation of the alcohol moiety must avoid nucleophilic substitution at the chiral centers.

- Low-Temperature Esterification : Conduct reactions at 0–5°C to minimize kinetic resolution and racemization .

- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP) to enhance reactivity of pivaloyl chloride, reducing reaction time and side products .

- Inert Atmosphere : Perform under nitrogen/argon to prevent moisture-induced hydrolysis .

Q. Yield Optimization :

- Track reaction progress via in situ FTIR to detect carbonyl formation.

- Isolate the product using flash chromatography and characterize purity via H NMR integration .

How can X-ray crystallography validate the absolute configuration of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination.

Q. Key Parameters :

- Space Group : P222 (common for chiral THF derivatives) .

- R-Factor : Aim for < 0.05 to ensure high confidence in stereochemical assignment .

What biological activity assessment methods are suitable for this compound?

Basic Research Focus

While limited data exist for this specific compound, analogous THF-pivalate derivatives show antimicrobial and anticancer potential.

- In Vitro Assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Target Interaction Studies :

Q. Data Interpretation :

- Compare activity profiles with structurally similar compounds to infer structure-activity relationships (SAR) .

How can computational methods predict the reactivity of this compound in nucleophilic environments?

Q. Advanced Research Focus

- DFT Calculations :

- MD Simulations :

Q. Validation :

- Correlate computational results with experimental kinetic studies (e.g., HPLC monitoring of hydrolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。